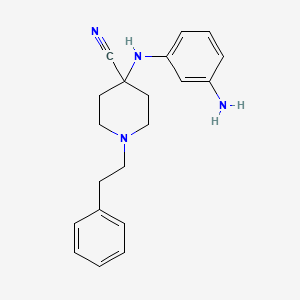
4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile is a complex organic compound with a unique structure that includes an aniline derivative, a piperidine ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the aniline derivative: This can be achieved through the nitration of benzene followed by reduction to form 3-aminobenzene.
Synthesis of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling reactions: The aniline derivative is then coupled with the piperidine ring through a series of reactions, including amination and nitrile formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The aromatic ring and piperidine ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarboxamide
- 4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarboxylate
Uniqueness
4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
332114-19-9 |
|---|---|
Formule moléculaire |
C20H24N4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-(3-aminoanilino)-1-(2-phenylethyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C20H24N4/c21-16-20(23-19-8-4-7-18(22)15-19)10-13-24(14-11-20)12-9-17-5-2-1-3-6-17/h1-8,15,23H,9-14,22H2 |
Clé InChI |
RFCBQHYUXGHZQT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C#N)NC2=CC=CC(=C2)N)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


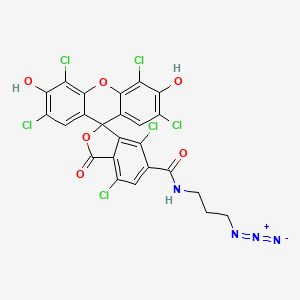


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B15087386.png)
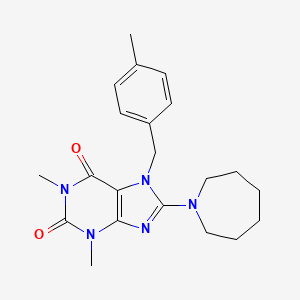


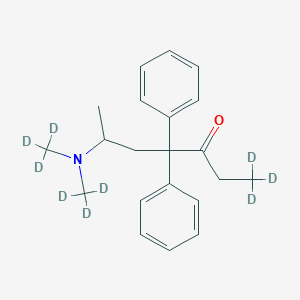
![6-imino-7-(3-methoxypropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15087425.png)
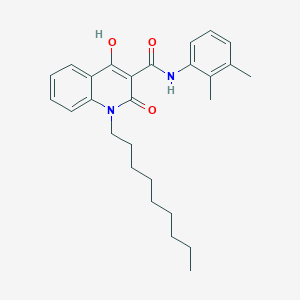
![4-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic Acid](/img/structure/B15087446.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B15087449.png)
![10-(4-biphenylyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B15087460.png)
